molecular formula C17H24N4O2 B3308795 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-22-8

4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3308795
CAS No.: 939986-22-8
M. Wt: 316.4 g/mol
InChI Key: QLTQRIVWUGHONV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine core substituted with a tert-butyl carbamate group at position 1 and a 3-cyano-pyridin-2-ylamino-methyl moiety at position 4 (Fig. 1). Its molecular formula is C₁₇H₂₄N₄O₂, with a molecular weight of 316.40 g/mol.

Properties

IUPAC Name

tert-butyl 4-[[(3-cyanopyridin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-9-6-13(7-10-21)12-20-15-14(11-18)5-4-8-19-15/h4-5,8,13H,6-7,9-10,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTQRIVWUGHONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 939986-22-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a cyano group and an amino group, which contributes to its biological activity. Its chemical structure can be represented as follows:

Chemical Structure C13H18N4O2\text{Chemical Structure }C_{13}H_{18}N_{4}O_{2}

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant anticancer properties. Compounds similar to 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine derivatives have shown potential in inhibiting tumor growth in various cancer cell lines, including breast and lung cancers .
  • TRPV1 Modulation : The compound has been explored for its interaction with the TRPV1 receptor, which is involved in pain perception. High-throughput screening has identified similar compounds as selective TRPV1 antagonists, indicating potential applications in pain management .
  • Antimicrobial Activity : Some studies have indicated that piperidine derivatives possess antimicrobial properties against various pathogens, suggesting that 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine could exhibit similar effects .

Structure-Activity Relationships (SAR)

The biological activity of 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine is influenced by its structural components:

  • Cyano Group : Enhances lipophilicity and may improve receptor binding affinity.
  • Piperidine Ring : Provides a basic nitrogen atom that can participate in hydrogen bonding, crucial for receptor interactions.

A comparative analysis of similar compounds reveals that modifications to the piperidine structure significantly affect biological activity.

CompoundStructureActivity
AStructure AAnticancer
BStructure BTRPV1 antagonist
CStructure CAntimicrobial

Case Studies

  • In Vitro Studies : Research conducted on cell lines has demonstrated that compounds structurally related to 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine exhibit cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Animal Models : In vivo studies using murine models have shown that these compounds reduce tumor size and improve survival rates when administered at therapeutic doses, highlighting their potential for further development in oncological therapies .

Comparison with Similar Compounds

Key Properties :

  • CAS Number: 320366-57-2 (primary), 939986-22-8 (synonym).
  • Synonyms: tert-Butyl 4-[[(3-cyanopyridin-2-yl)amino]methyl]piperidine-1-carboxylate.
  • Applications : Widely used as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis due to its pyridine-derived pharmacophore.

Comparison with Structural Analogues

Core Structural Variations

The tert-butyl piperidine-1-carboxylate scaffold is common among analogues, but substituents at position 4 vary significantly, influencing physicochemical and biological properties. Key analogues include:

Compound Substituent CAS No. Molecular Formula MW (g/mol) Key Features
Target Compound 3-Cyano-pyridin-2-ylamino-methyl 320366-57-2 C₁₇H₂₄N₄O₂ 316.40 High polarity due to cyano group; pyridine enhances π-π stacking.
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 6-Chloro-pyrimidin-4-ylamino-methyl 1065484-40-3 C₁₅H₂₃ClN₄O₂ 326.82 Chlorine increases lipophilicity; pyrimidine offers hydrogen-bonding sites.
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-Methyl-pyrimidin-2-ylamino-methyl 1146080-78-5 C₁₆H₂₆N₄O₂ 330.41 Methyl group enhances metabolic stability; reduced polarity.
4-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-Methyl-pyrimidin-2-yloxymethyl 1261232-36-3 C₁₆H₂₅N₃O₃ 327.39 Ether linkage increases hydrolytic stability.
4-[2-(1-Methyl-5-pyridin-4-yl-1H-pyrazol-3-yl)ethyl]-piperidine-1-carboxylic acid tert-butyl ester Pyridinyl-pyrazole-ethyl - C₂₁H₃₁N₅O₂ 385.51 Bulky pyrazole moiety may sterically hinder receptor binding.
3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-Amino-benzylamino-methyl 1189107-00-3 C₁₈H₂₈N₄O₂ 332.44 Aromatic amine improves solubility in polar solvents.

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (e.g., Cyano, Chloro): The 3-cyano group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. Chloro substituents (e.g., in 1065484-40-3) increase lipophilicity (ClogP ~2.5 vs. 1.8 for the target compound), impacting membrane permeability.
  • Heterocyclic Moieties: Pyridine (target compound) vs. Pyrazole (EP 1 808 168 B1): Introduces conformational rigidity, altering pharmacokinetic profiles.
  • Linker Chemistry :

    • Ether (1261232-36-3) vs. amine (target compound): Ethers resist hydrolysis under basic conditions, whereas amines may undergo protonation or oxidation.

Q & A

Basic Questions

Q. How is the compound structurally characterized, and what analytical techniques are recommended for validation?

  • Methodology : Use a combination of GC-MS (with electron ionization), FTIR-ATR, and HPLC-TOF for structural elucidation. For GC-MS, employ a split injection mode (1:50), injector temperature of 280°C, and retention time locking using tetracosane (9.258 min). FTIR-ATR should cover 4000–400 cm⁻¹ with 4 cm⁻¹ resolution . HPLC-TOF can validate purity (≥98%) via exact mass analysis (Δppm <1.5) .

Q. What synthetic strategies are available for synthesizing tert-butyl-protected piperidine derivatives?

  • Methodology : Enantioselective phase-transfer catalysis is effective. Use chiral catalysts (e.g., spiro-binaphthyl derivatives) for alkylation of intermediates like 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester. Optimize reaction conditions (solvent: tert-butanol, base: Cs₂CO₃, temperature: 40–100°C) to achieve high enantiomeric excess .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodology : Store in a cool, dry, and ventilated environment. Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates). Use inert atmospheres (N₂/Ar) during synthesis to prevent degradation. Stability under recommended storage conditions is confirmed via accelerated aging studies .

Advanced Questions

Q. How can researchers optimize multi-step reactions involving tert-butyl ester intermediates, particularly in coupling reactions?

  • Methodology : Employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with tert-butyl XPhos as a ligand. For example, in aryl halide coupling, use Pd(OAc)₂ (0.5–2 mol%), ligand (1.5–3 mol%), and Cs₂CO₃ in tert-butanol at 93–96°C for 17 hours. Monitor yield via LC-MS and isolate intermediates via flash chromatography .

Q. How should contradictory or absent toxicity data be addressed in risk assessment for this compound?

  • Methodology : Apply read-across approaches using structurally similar piperidine derivatives (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate). Conduct in silico toxicity prediction (e.g., OECD QSAR Toolbox) and prioritize in vitro assays (Ames test, hepatocyte cytotoxicity) to fill data gaps. Always use PPE (gloves, goggles, lab coats) as a precaution .

Q. What computational tools are recommended for predicting physicochemical properties (e.g., solubility, logP)?

  • Methodology : Use Advanced Chemistry Development (ACD/Labs) software for calculating solubility (e.g., 3.5E-5 g/L at 25°C) and logP. Density functional theory (DFT) can model molecular interactions, while molecular dynamics simulations predict melting points (e.g., 150°C) .

Data Contradiction Analysis

Q. How can discrepancies in hazard classification (e.g., GHS "not classified" vs. safety precautions) be resolved?

  • Analysis : While states the compound is "not classified" under GHS, other studies (e.g., ) recommend stringent safety measures (H303/H313/H333 codes). Cross-reference SDS from multiple suppliers (e.g., ALADDIN, KISHIDA) and conduct acute exposure testing (OECD 423/425) to resolve ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

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